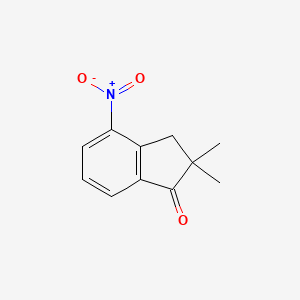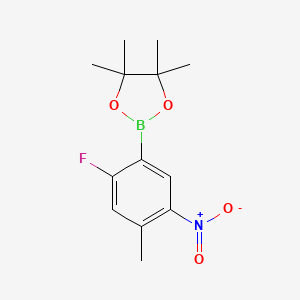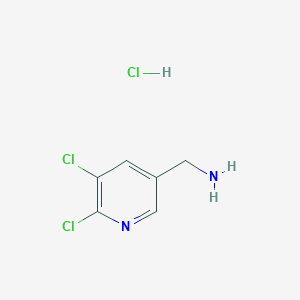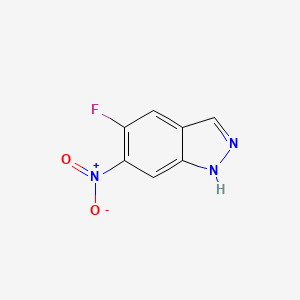
2-(4-Fluorophenoxy)phenylboronic acid
Vue d'ensemble
Description
2-(4-Fluorophenoxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids . It has a molecular weight of 232.02 .
Molecular Structure Analysis
The molecular formula of 2-(4-Fluorophenoxy)phenylboronic acid is C12H10BFO3 . The InChI code is 1S/C12H10BFO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,15-16H .Chemical Reactions Analysis
While specific reactions involving 2-(4-Fluorophenoxy)phenylboronic acid are not detailed in the available resources, phenylboronic acids are known to participate in various coupling reactions .Physical And Chemical Properties Analysis
2-(4-Fluorophenoxy)phenylboronic acid is a solid compound . .Applications De Recherche Scientifique
Synthesis of Silicon-Containing Drugs
- Application : A study by Troegel et al. (2009) demonstrates the use of a compound similar to 2-(4-Fluorophenoxy)phenylboronic acid in the synthesis of silicon-containing drugs. The synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, a related compound, illustrates its potential as a building block in drug synthesis (Troegel et al., 2009).
Conformational Analysis and Intramolecular Interactions
- Application : Silla et al. (2013) conducted a conformational analysis of 2-fluorophenylboronic acid to evaluate possible intramolecular hydrogen bonding. This type of analysis is crucial in understanding the chemical behavior of such compounds (Silla et al., 2013).
Detection and Imaging of Hydrogen Peroxide
- Application : Nonaka et al. (2015) explored the use of a 2-fluorophenylboronic acid-based probe for detecting and imaging hydrogen peroxide (H2O2). This research highlights its application in chemical imaging and sensing (Nonaka et al., 2015).
Experimental Oncology
- Application : Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid derivatives, including 2-fluorophenylboronic acid, in experimental oncology, particularly for their use in inducing apoptosis in cancer cells (Psurski et al., 2018).
Anaerobic Transformation Studies
- Application : Genthner et al. (1989) utilized isomeric fluorophenols, including 2-fluorophenol, to study the anaerobic transformation of phenol to benzoate, highlighting the compound's relevance in biochemical processes (Genthner et al., 1989).
Spectroscopic Studies
- Application : Piergies et al. (2013) conducted systematic spectroscopic studies on analogues of phenylboronic acids, including 2-fluorophenylboronic acid, to understand their adsorption mechanisms and influence on molecular geometry (Piergies et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(4-Fluorophenoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-(4-Fluorophenoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-(4-Fluorophenoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact the bioavailability of 2-(4-Fluorophenoxy)phenylboronic acid.
Result of Action
The molecular and cellular effects of 2-(4-Fluorophenoxy)phenylboronic acid’s action involve the formation of new carbon-carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-(4-Fluorophenoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a key role, requires exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the action of 2-(4-Fluorophenoxy)phenylboronic acid.
Propriétés
IUPAC Name |
[2-(4-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZUFXCNHAMELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446452.png)
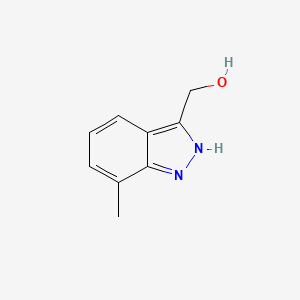
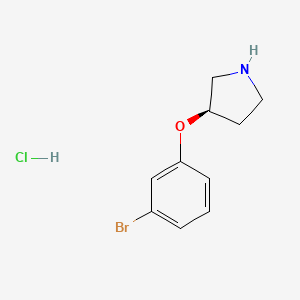
![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)

![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)
![4-(Benzyloxy)-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446464.png)

![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)

